5,8-Dioxaspiro[3.5]nonan-9-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,8-dioxaspiro[3.5]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-7(2-1-3-7)10-5-4-9-6/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQBYVAZNALLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,8 Dioxaspiro 3.5 Nonan 9 One and Analogues
Strategies for Spiro[3.5]nonane Core Construction
The formation of the spiro[3.5]nonane framework, a key structural motif in various organic compounds, can be achieved through several synthetic strategies. These approaches primarily involve the expansion of smaller ring systems or the cyclization of linear precursors.
Ring Expansion Approaches
Ring expansion reactions provide a powerful method for constructing the cyclobutane (B1203170) portion of the spiro[3.5]nonane system from more readily available cyclopropane (B1198618) precursors.
A novel and highly diastereoselective method for the synthesis of cyclobutanes involves the ring expansion of spirocyclopropanes using stabilized sulfonium (B1226848) ylides. rsc.orgrsc.org This reaction proceeds via a regioselective ring expansion, affording 1,2-trans-disubstituted 6,8-dioxaspiro[3.5]nonane-5,9-diones with high yields. rsc.orgrsc.org The mechanism is believed to involve the nucleophilic attack of the sulfonium ylide on the spirocyclopropane, leading to a betaine (B1666868) intermediate which then undergoes an SN2-type C-cyclization to form the cyclobutane ring. rsc.org
The reaction of Meldrum's acid-derived spirocyclopropanes with sulfonium ylides stabilized by electron-withdrawing groups (EWG) has been shown to be an effective method for producing 6,8-dioxaspiro[3.5]nonane-5,9-diones. rsc.orgrsc.org For instance, the reaction of 6,6-dimethyl-1-phenyl-5,7-dioxaspiro[2.5]octane-4,8-dione with dimethylsulfonium benzoylmethylide yields 1-benzoyl-7,7-dimethyl-2-phenyl-6,8-dioxaspiro[3.5]nonane-5,9-dione. rsc.org This process is highly regioselective and can produce the desired spirocyclobutanes as single diastereomers in yields up to 87%. rsc.orgrsc.org The reaction conditions, such as the solvent and temperature, can be optimized to improve yields and reaction times. researchgate.net
Table 1: Ring Expansion of Spirocyclopropane with Sulfonium Ylides researchgate.net
| Entry | Sulfonium Ylide | Product | Yield (%) |
|---|---|---|---|
| 1 | Dimethylsulfonium benzoylmethylide | 1-benzoyl-7,7-dimethyl-2-phenyl-6,8-dioxaspiro[3.5]nonane-5,9-dione | 75 |
| 2 | Sulfonium ylide 1b | Spirocyclobutane 3b | 74 |
| 3 | Sulfonium ylide 1c | Spirocyclobutane 3c | 86 |
| 4 | Sulfonium ylide 1d | Spirocyclobutane 3d | 87 |
| 5 | Sulfonium ylide 1e | Spirocyclobutane 3e | 61 |
The sulfonium ylide-mediated ring expansion strategy has also been successfully applied to spirocyclopropanes derived from barbituric acid. rsc.org The reaction of a barbituric acid-derived spirocyclopropane with stabilized sulfonium ylides proceeds smoothly to afford the corresponding spirocyclobutanes. rsc.org For example, reacting spirocyclopropane derived from barbituric acid with specific sulfonium ylides in chlorobenzene (B131634) at 50 °C resulted in the formation of the desired spirocyclobutanes in yields of 64% and 83%, respectively. rsc.org This demonstrates the versatility of the method for constructing different types of spirocyclobutane frameworks. rsc.org Spirooxindole-based barbituric acid derivatives have also been synthesized through multicomponent reactions. mdpi.com
Photochemical reactions offer a sustainable and efficient pathway for the synthesis of complex cyclic molecules, including dioxaspiro[3.5]nonane frameworks. chim.itfrontiersin.org These reactions are typically carried out under mild conditions and can lead to the formation of unique structural motifs that are difficult to access through conventional thermal reactions. chim.it Light-induced pericyclic ring-closing reactions can generate intermediates that evolve to stable final products. chim.it For instance, photochemical cyclizations have been utilized in the synthesis of various heterocyclic compounds. chim.it While direct synthesis of 5,8-Dioxaspiro[3.5]nonan-9-one via this method is not explicitly detailed in the provided context, the principles of photochemical cyclization, such as those used in forming spiroazetidine indoline (B122111) scaffolds through a HAT/cyclization cascade, suggest its potential applicability. researchgate.net
Sulfonium Ylide-Mediated Ring Expansion of Spirocyclopropanes
Meldrum's Acid-Derived Precursors in 6,8-Dioxaspiro[3.5]nonane-5,9-dione Synthesis
Catalytic Cyclization Routes for Spirocyclic Lactones
Catalytic methods provide an efficient and atom-economical approach to the synthesis of spirocyclic lactones. These reactions often utilize transition metal catalysts to facilitate the cyclization of appropriate precursors.
Recent advancements have led to the development of nickel-catalyzed enantioselective α-spirocyclization of lactones. acs.orgresearchgate.net This method allows for the synthesis of spirocycles with all-carbon quaternary centers through the intramolecular addition of lactone enolates to aryl nitriles. acs.orgresearchgate.net This strategy has been shown to efficiently form 5-, 6-, and 7-membered rings with good yields and enantioselectivities. acs.orgresearchgate.net
Gold(I) catalysis has also been employed in the cyclization of internal ketene-N,O-acetals to produce spiro-α-iodo-γ-lactone structures. rsc.org This cascade process involves a 5-exo-dig carbocyclization followed by a 5-exo-dig heterocyclization. rsc.org Furthermore, a highly efficient and mild gold(I)-catalyzed synthesis of 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones has been reported. mdpi.com
Strain-enabled radical spirocyclization cascades offer another route to functionalized spirocyclobutyl lactones. rsc.org These reactions can proceed under simple, catalyst-free conditions using blue light irradiation or via a dual photoredox/nickel catalytic system. rsc.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 6,8-Dioxaspiro[3.5]nonane-5,9-dione |
| Spiro[3.5]nonane |
| Spirocyclopropane |
| Cyclobutane |
| Sulfonium ylide |
| Meldrum's Acid |
| 6,6-dimethyl-1-phenyl-5,7-dioxaspiro[2.5]octane-4,8-dione |
| 1-benzoyl-7,7-dimethyl-2-phenyl-6,8-dioxaspiro[3.5]nonane-5,9-dione |
| Barbituric Acid |
| Spirocyclobutane |
| Spirocyclic lactone |
| Spiro-α-iodo-γ-lactone |
| 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones |
| Spiroazetidine indoline |
Gold(I)-Catalyzed Cyclization of Alkynyl Malonic Acids for Dioxaspiro[4.4]nonane-1,6-diones
A highly effective method for synthesizing substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones involves the gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid. mdpi.comresearchgate.netnih.gov This reaction proceeds under mild conditions and produces the desired products in quantitative yields with a range of substituted starting materials. mdpi.comresearchgate.netnih.gov The process is of significant interest due to the prevalence of the spirobislactone scaffold in biologically active natural and synthetic products. mdpi.comnih.gov
The catalytic cycle is initiated by the activation of the alkyne by an electrophilic Au(I) complex. mdpi.com A labile ligand on the gold catalyst is exchanged for the alkyne, forming a π-complex. mdpi.com This is followed by the anti-addition of a nucleophile to the activated alkyne. mdpi.com This methodology has also been successfully applied to the synthesis of γ-arylidene spirobislactones with different substituents on the two aromatic rings. mdpi.comresearchgate.netnih.gov
Multi-Step Approaches for Substituted Dioxaspiro[3.5]nonane Derivatives
Reactions Involving Chloroacetyl Chloride and Subsequent Cyclization
The synthesis of certain dioxaspiro[3.5]nonane derivatives can be achieved through multi-step sequences that utilize chloroacetyl chloride. For instance, N-((1-(2-chloroacetyl)piperidin-4-yl)methyl)-N-(4-methoxybenzyl)acetamide can be synthesized by the dropwise addition of 2-chloroacetyl chloride to a solution of a piperidine (B6355638) derivative, followed by the addition of a base like diisopropylethylamine (DIPEA). google.com Similarly, 1(8)-alkyl-3(6)-[4-(chloroacetyl)piperazin-1-yl]pyridine-4(5)-carbonitriles are obtained by the acylation of piperazine (B1678402) derivatives with chloroacetyl chloride. researchgate.net These chloroacetylated intermediates can then undergo further reactions, such as cyclization with sodium azide, to form more complex heterocyclic structures. researchgate.net
General Spiroacetal Formation via Catalytic Condensation
Spiroacetals are a prominent structural feature in many biologically relevant molecules. beilstein-journals.org A common and straightforward method for their synthesis is the cyclocondensation of ketone diols. beilstein-journals.org However, alternative catalytic methods offer distinct advantages. The condensation of unsaturated ketones with ethane-1,2-diol in the presence of a heterogeneous catalyst like natural aluminosilicate (B74896) (perlite) is one such approach. researchgate.net
Gold-catalyzed reactions have also emerged as powerful tools for spiroacetal synthesis. nih.govbeilstein-journals.org For example, a three-component reaction of alkynols, anilines, and glyoxylic acid, catalyzed by a gold phosphate (B84403) complex, provides an efficient route to spiroacetals. nih.govbeilstein-journals.org This method involves the in situ generation of the active gold catalyst. beilstein-journals.org
Stereoselective and Diastereoselective Synthesis of Dioxaspiro[3.5]nonane Systems
Achieving stereocontrol is a critical aspect of synthesizing complex molecules like dioxaspiro[3.5]nonane derivatives. A novel method for the highly diastereoselective synthesis of 1,2-trans-disubstituted 6,8-dioxaspiro[3.5]nonane-5,9-diones involves the regioselective ring expansion of Meldrum's acid-derived spirocyclopropanes with stabilized sulfonium ylides. rsc.orgrsc.org This reaction proceeds without the formation of other isomers, and the stereochemistry of the resulting cyclobutane with a 1,2-trans configuration has been confirmed by single-crystal X-ray diffraction analysis. rsc.orgrsc.org
The reaction conditions, such as the choice of solvent, have been optimized, with chlorobenzene at 80°C proving to be most effective. rsc.org The reaction has been shown to be compatible with a range of sulfonium ylides stabilized by carbonyl functional groups. rsc.org The stereochemical outcome is rationalized by a plausible reaction mechanism involving a reversible intramolecular proton transfer. rsc.org
The stereoselective synthesis of the cyclohexanone (B45756) skeleton, a core structure in many natural products, is of considerable interest. beilstein-journals.org Cascade Michael-aldol reactions are a key strategy in this regard. beilstein-journals.org Furthermore, highly diastereoselective syntheses of trifluoromethylated 1,3-dioxanes have been achieved through an addition/oxa-Michael sequence under mild conditions. rsc.org Pyrrolidine enamines derived from 1,3-dioxan-5-ones undergo α,α'-annelation reactions with complete stereocontrol to produce bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems. researchgate.net
Building Block Strategies in the Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized 5,8-dioxaspiro[3.5]nonane derivatives often relies on building block strategies. An approach for preparing 2,2-disubstituted and 2,2,3-trisubstituted 1,4-dioxane-derived building blocks, including 5,8-dioxaspiro[3.5]nonane systems, has been described. researchgate.netdntb.gov.ua The key step in this method is the opening of an oxirane ring with an ethylene (B1197577) glycol salt, followed by a two-step cyclization of the resulting diol. researchgate.netdntb.gov.ua This strategy has been used for the multigram preparation of novel building blocks such as carboxylic acids, alcohols, amines, aldehydes, ketones, and bromides. researchgate.netdntb.gov.ua
For example, {5,8-Dioxaspiro[3.5]nonan-6-yl}methanamine is a known derivative. nih.gov Another key building block is 5,8-dioxaspiro[3.5]nonane-9-carboxylic acid. sigmaaldrich.com Nitroalkanes also serve as versatile building blocks for the synthesis of heterocyclic derivatives, including spiroketals. arkat-usa.org
A ring-closing metathesis (RCM) strategy has been employed for the synthesis of spirooxetane compounds with a tetrahydrofuran (B95107) core, which are considered three-dimensional spirocyclic analogs of 1,4-dioxanes. nuph.edu.ua This approach allows for the preparation of key intermediates on a large scale, which can then be converted into a variety of functionalized building blocks. nuph.edu.ua
Table of Reaction Conditions for the Diastereoselective Synthesis of 1-benzoyl-7,7-dimethyl-2-phenyl-6,8-dioxaspiro[3.5]nonane-5,9-dione (3a)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH2Cl2 | Reflux | 24 | 75 |
| 2 | Benzene | Reflux | 24 | 72 |
| 3 | Toluene | Reflux | 24 | 70 |
| 4 | THF | Reflux | 24 | 65 |
| 5 | 1,2-Dichloroethane | Reflux | 24 | 73 |
| 6 | Chlorobenzene | 80 | 6 | 86 |
| Data sourced from a study on the ring expansion of spirocyclopropanes. rsc.org |
Table of Substrate Scope for the Synthesis of 1,2-trans-disubstituted 6,8-dioxaspiro[3.5]nonane-5,9-diones
| Entry | Sulfonium Ylide | Product | Time (h) | Yield (%) |
| 1 | Dimethylsulfonium benzoylmethylide (1a) | 3a | 24 | 75 |
| 7 | Tetrahydrothiophenium acetylmethylide (1g) | 3g | 24 | 36 |
| 8 | Ethoxycarbonyl group-substituted sulfonium ylide (1h) | 3h | 23 | 53 |
| Data illustrates the reaction of spirocyclopropane 2a with various stabilized sulfonium ylides. rsc.org |
Advanced Spectroscopic and Computational Investigations of 5,8 Dioxaspiro 3.5 Nonan 9 One
Structural Elucidation Methodologies
The precise determination of the three-dimensional arrangement of atoms and the confirmation of the molecular formula are foundational to understanding the properties and reactivity of 5,8-Dioxaspiro[3.5]nonan-9-one. This is achieved through a combination of sophisticated spectroscopic and spectrometric techniques.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of crystalline compounds, providing unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. researchgate.netuhu-ciqso.es The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. youtube.com This pattern arises from the constructive and destructive interference of X-rays scattered by the electron clouds of the atoms arranged in a regular crystal lattice. youtube.com
For spirocyclic systems like this compound, SC-XRD is invaluable for establishing the precise spatial orientation of the fused rings and any substituents. The crystal structure reveals the conformation of the cyclobutane (B1203170) and dioxane rings and how they are joined at the spiro center. In the pharmaceutical industry, SC-XRD is the traditional method for determining the absolute stereochemistry of chiral molecules, which is a critical aspect of drug design and efficacy. soton.ac.uk While obtaining suitable single crystals can be a challenge, the detailed structural data provided by a successful analysis is unparalleled. researchgate.netuhu-ciqso.es
Table 1: Key Aspects of Single-Crystal X-ray Diffraction
| Feature | Description |
|---|---|
| Principle | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. youtube.com |
| Information Obtained | Precise bond lengths, bond angles, unit cell dimensions, and absolute stereochemistry. uhu-ciqso.es |
| Requirement | A suitable single crystal of the compound. researchgate.netuhu-ciqso.es |
| Application | Unambiguous determination of the three-dimensional molecular structure. youtube.com |
In ¹H NMR, the chemical shift of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. libretexts.orgorganicchemistrydata.org Spin-spin coupling patterns (splitting) reveal information about adjacent protons, helping to piece together the molecular structure. organicchemistrydata.org
¹³C NMR provides a signal for each unique carbon atom in the molecule, offering a direct count of the different carbon environments. rsc.org The chemical shifts in ¹³C NMR are also indicative of the type of carbon (e.g., sp³, sp², carbonyl). For complex molecules, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed to establish correlations between protons and carbons, further solidifying the structural assignment.
Table 2: Representative NMR Data for Dioxaspiro Compounds
| Nucleus | Chemical Shift (δ) Range (ppm) | Information Provided |
|---|---|---|
| ¹H | Varies depending on the specific derivative and solvent. rsc.org | Chemical environment, number of protons, and connectivity. libretexts.org |
| ¹³C | Varies depending on the specific derivative and solvent. rsc.org | Number of unique carbons and their electronic environment. rsc.org |
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for accurately determining the elemental composition of a molecule. Unlike low-resolution mass spectrometry which provides the nominal mass (an integer value), HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique molecular formula. miamioh.edu
For this compound, HRMS would be used to confirm its molecular formula of C₇H₁₀O₃. The experimentally measured exact mass would be compared to the calculated theoretical mass for this formula. A close match between the two values provides strong evidence for the proposed molecular formula. This technique is particularly useful in distinguishing between compounds that have the same nominal mass but different elemental compositions.
Table 3: HRMS Data for a Representative Dioxaspiro Compound
| Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|
| [M+H]⁺ | 333.11214 | 333.11245 | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Theoretical and Computational Chemistry Studies
Computational chemistry provides valuable insights into the structure, stability, and reactivity of molecules, complementing experimental findings.
The spirocyclic nature of this compound and its derivatives leads to distinct conformational possibilities. Conformational analysis, often performed using computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can predict the relative stabilities of different conformers. researchgate.net These calculations help in understanding the preferred three-dimensional shape of the molecule in the gas phase or in solution.
For instance, studies on related spiro systems like 1,7-dioxaspiro[5.5]undecane have shown that stereoelectronic effects, such as the anomeric effect, play a significant role in determining the most stable conformation. cdnsciencepub.com In the case of this compound, computational analysis would explore the puckering of the dioxane ring and the conformation of the cyclobutane ring, as well as their relative orientations. The calculated energy differences between conformers can indicate which shapes are most likely to be populated at a given temperature. researchgate.netcdnsciencepub.com
Computational modeling is a powerful tool for investigating the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction and identify the most likely mechanism.
For the synthesis or reactions of this compound, computational studies can elucidate the step-by-step process of bond formation and breaking. For example, in a photochemical cyclization to form a related 5,8-dioxaspiro[3.5]nonane, computational modeling could help to understand the regioselectivity of the reaction. acs.org Similarly, for reactions involving the opening of one of the rings, computational modeling can predict the most favorable pathway and explain the observed product distribution. These theoretical insights are invaluable for optimizing reaction conditions and designing new synthetic routes.
Prediction of Reactivity and Selectivity in Spirocyclic Transformations
Due to a lack of specific scientific literature and computational studies on this compound, a detailed prediction of its reactivity and selectivity in spirocyclic transformations cannot be provided at this time.
General principles of organic chemistry suggest that the reactivity of this compound would be dictated by the presence of the ketone and the two ether linkages within the spirocyclic framework. The ketone group provides a site for nucleophilic attack, while the ether oxygens can act as hydrogen bond acceptors or be involved in acid-catalyzed ring-opening reactions. The spirocyclic nature of the molecule introduces ring strain, which can influence reaction rates and pathways.
For comparison, studies on related dioxaspiro compounds, such as 6,8-dioxaspiro[3.5]nonane-5,9-diones, have provided insights into their reactivity. For instance, the ring expansion of Meldrum's acid-derived spirocyclopropanes with stabilized sulfonium (B1226848) ylides can lead to the formation of 1,2-trans-disubstituted 6,8-dioxaspiro[3.5]nonane-5,9-diones with high diastereoselectivity. researcher.lifeambeed.comresearchgate.net The proposed mechanism involves a nucleophilic attack of the ylide on the cyclopropane (B1198618) ring, followed by an S(_N)2-type cyclization. researcher.life This highlights how the inherent strain and electronic properties of the spirocyclic system can control the stereochemical outcome of a reaction.
Furthermore, computational methods like Density Functional Theory (DFT) are powerful tools for predicting the stability and reactivity of molecules, including spirocycles. acs.org Such studies can elucidate reaction mechanisms, predict transition states, and explain observed selectivity. However, no specific DFT studies on this compound were found in the available literature.
Interactive Data Table: Reactivity of Related Spirocyclic Compounds
| Compound/Reaction Class | Key Reactivity Feature | Selectivity Observed | Reference |
|---|---|---|---|
| Spiro orthocarbonates | Double ring-opening polymerization | Not specified | cecam.org |
| Meldrum's acid-derived spirocyclopropanes | Ring expansion with sulfonium ylides | High diastereoselectivity (trans-product) | researcher.lifeambeed.comresearchgate.net |
| Spiro ketals/orthoesters | Synthesis via Ru-catalyzed decomposition of diazo compounds | Selective formation over other products | acs.org |
In the absence of direct research on this compound, any prediction of its reactivity and selectivity remains speculative and would require dedicated experimental and computational investigation.
Emerging Applications of 5,8 Dioxaspiro 3.5 Nonan 9 One Chemistry
Applications in Advanced Materials Science
The reactivity of the lactone and the stability of the dioxaspiro core in 5,8-Dioxaspiro[3.5]nonan-9-one and its derivatives make them highly suitable for developing specialized polymers and coatings with unique properties.
Design and Synthesis of Novel Polymeric Materials
The development of novel polymeric materials often seeks to incorporate specific functionalities and properties, such as degradability and controlled architecture. Spiro-lactones, a class of compounds that includes this compound, are instrumental in this area. The synthesis of polymers from these monomers can introduce predetermined breaking points into the polymer chain, facilitating deconstruction and recycling. acs.org The inclusion of such functional groups allows for the creation of polymers tailored for a circular economy without significantly compromising the material's desirable properties. acs.org The synthesis of grafted polymers, where new polymer chains are grown off a main backbone, is another area where such specialized monomers are valuable, allowing for the creation of materials with controlled microstructures. mdpi.com
Development of Crosslinking Reagents for Coating Applications
Crosslinking reagents are essential for forming the durable, resilient networks found in modern coatings, particularly for demanding applications like the automotive industry. Spirobislactones, which share the core structural features of this compound, have been identified as useful crosslinking reagents for creating polymeric materials used in coating processes. mdpi.com Epoxy resins, known for their excellent mechanical properties, high adhesion, and chemical resistance, are widely used in high-performance coatings. researchgate.net The incorporation of spiro-lactone structures as crosslinkers can modify these networks, potentially introducing new functionalities such as degradability or enhanced thermal stability.
Fabrication of New Poly(ether-ester) Thermosets
Thermosets are polymers that form a permanent, cross-linked network upon curing, resulting in high thermal and mechanical stability. researchgate.net A significant area of research involves creating thermosets that can be degraded or recycled. The copolymerization of spiro-lactone compounds with conventional epoxy resins is a key strategy for producing degradable poly(ether-ester) thermosets.
In a notable study, new poly(ether-ester) thermosets were synthesized by the cationic curing of a mixture of the diglycidylether of bisphenol A (DGEBA) and 7,7-dimethyl-6,8-dioxaspiro[3.5]nonane-5,9-dione, a derivative of the core spiro[3.5]nonane structure. researchgate.nettandfonline.com This process incorporates tertiary ester groups into the epoxy network, which are more susceptible to degradation than the linkages in conventional epoxy resins. researchgate.net The use of catalysts like lanthanide triflates can further lower the degradation temperature of these materials. tandfonline.com The resulting poly(ether-ester)s exhibit tunable glass transition temperatures and high molecular weights, making them a promising class of materials that combine robust performance with improved end-of-life options. mdpi.com
The table below summarizes the properties of poly(ether-ester)s synthesized from aromatic ester and ether diols, which share characteristics with thermosets derived from spiro-lactones.
| Polymer Property | Value Range | Significance |
| Molecular Weight (Mw) | 5.3–7.9 × 104 g/mol | Indicates the formation of long polymer chains, contributing to material strength. mdpi.com |
| Glass Transition Temp (Tg) | 98–120 °C | Represents the temperature at which the polymer transitions from a rigid to a more flexible state. mdpi.com |
| Melting Temperature (Tm) | 204–240 °C | Shows the polymers are semi-crystalline materials with a high melting point. mdpi.com |
| 5% Decomposition Temp (Td,5%) | 315–430 °C | Demonstrates good thermal stability and a broad processing window for manufacturing. mdpi.com |
Contributions to Synthetic Organic Methodologies
Beyond materials science, the 5,8-dioxaspiro[3.5]nonane scaffold is a valuable tool for organic chemists, providing a rigid and functionalized core for building more elaborate molecules.
Utilization as Key Intermediates for the Synthesis of Complex Molecules
The 5,8-dioxaspiro[3.5]nonane structure serves as a versatile building block in organic synthesis. Research has demonstrated methods for preparing a variety of derivatives, transforming the core structure into useful intermediates. researchgate.net A synthetic approach starting from spirocyclobutyl-substituted oxiranes allows for the multigram-scale preparation of novel 5,8-dioxaspiro[3.5]nonane building blocks, including carboxylic acids, alcohols, amines, aldehydes, and ketones. researchgate.net These functionalized intermediates can then be used in subsequent reactions to construct more complex molecular targets, including those with potential biological activity. beilstein-journals.org The oxetane (B1205548) ring within the spirocycle is itself a reactive intermediate, capable of undergoing ring-opening reactions to introduce further complexity and functionality. acs.org
The following table details some of the key building blocks that can be derived from the 5,8-dioxaspiro[3.5]nonane scaffold.
| Building Block Type | Example Compound Name | Potential Subsequent Reactions |
| Carboxylic Acid | 5,8-dioxaspiro[3.5]nonane-9-carboxylic acid sigmaaldrich.com | Amide coupling, esterification, reduction to alcohol |
| Alcohol | {5,8-dioxaspiro[3.5]nonan-6-yl}methanol sigmaaldrich.com | Oxidation to aldehyde/acid, etherification, esterification |
| Amine | {5,8-dioxaspiro[3.5]nonan-6-yl}methanamine nih.gov | Amide formation, alkylation, sulfonylation |
| Ketone | This compound chemsrc.com | Reduction to alcohol, Wittig reaction, Grignard addition |
Building Blocks for Chemical Library Generation and Screening
Chemical libraries are large, curated collections of diverse small molecules used in high-throughput screening to discover new drugs and materials. vipergen.comopenaccessjournals.com The generation of these libraries relies on the availability of a wide array of unique building blocks. The functionalized derivatives of this compound are ideal candidates for this purpose. researchgate.net By employing synthetic strategies like diversity-oriented synthesis, these spirocyclic building blocks can be used to rapidly generate a library of novel compounds with high structural diversity. openaccessjournals.com The unique three-dimensional shape of the spirocyclic scaffold is particularly valuable, as it allows for the exploration of chemical space that is underrepresented by flatter, more aromatic molecules. nih.gov These libraries can then be screened against biological targets to identify lead compounds for drug development or tested for specific properties in materials science applications. vipergen.com
Role in Rational Design of Bioactive Compounds
The rigid, three-dimensional structure of spirocycles makes them attractive scaffolds in drug discovery. researchgate.net This conformational restriction can lead to higher binding affinity and selectivity for biological targets compared to more flexible, linear, or "flat" aromatic systems. researchgate.net The introduction of a spirocyclic motif, like that in this compound, is a recognized strategy for navigating novel chemical space and optimizing key parameters such as metabolic stability, solubility, and lipophilicity. researchgate.net The inherent Fsp3-rich character of these compounds is increasingly valued as it correlates with higher success rates in clinical development. mdpi.com
The spirolactone moiety is a core structural feature in a multitude of natural and synthetic compounds demonstrating a wide array of pharmacological activities, including antibiotic, antifungal, and anti-cancer effects. Current time information in Bangalore, IN.unibo.it This recurring motif is often integral to the pharmacophore—the essential ensemble of steric and electronic features that ensures optimal molecular interactions with a specific biological target. unibo.it The spirolactone framework's prevalence in bioactive molecules underscores its importance as a privileged scaffold in medicinal chemistry. Current time information in Bangalore, IN.unibo.it
Researchers have identified numerous natural products where the spirolactone unit is key to their bioactivity. For instance, lactonamycins have shown antibacterial properties, while the spirolactone chaetocuprum is active against Staphylococcus aureus. unibo.it Synthetic efforts often focus on modifying known drugs with spirolactone moieties to enhance potency or creating novel compounds where this scaffold is central. unibo.it
Spirobislactone scaffolds, which contain two spirolactone units, are also found in biologically active compounds and are of great interest to medicinal chemists. researchgate.net The synthesis of spirobislactone skeletons can be a key step in creating complex molecules with potential therapeutic applications. For example, a spirobislactone moiety was incorporated into a synthetic strategy through a radical [3+2] cycloaddition, highlighting its role as a critical building block. researchgate.net
The following table summarizes examples of naturally occurring spirolactone-containing compounds and their noted biological activities, illustrating the significance of this scaffold.
| Compound Name | Source/Type | Noted Biological Activity |
| Lactonamycins | Natural Product | Antibacterial unibo.it |
| Chaetocuprum | Fungal Endophyte | Antibiotic against S. aureus unibo.it |
| Griseofulvin | Natural Product | Antifungal mdpi.com |
| Spironolactone | Synthetic | Diuretic, Aldosterone Antagonist mdpi.comnih.gov |
Spirocyclic ethers, a key feature of the this compound structure (the dioxane ring), are increasingly utilized in the design of pharmacological probes and drug candidates. researchgate.net These motifs can enhance interactions with biological targets, such as enzymes and receptors, by positioning heteroatoms for hydrogen bonding while maintaining a rigid conformational arrangement. nih.gov The incorporation of spirocyclic ethers has been a successful strategy in developing inhibitors for various targets, including HIV-1 protease. nih.gov
The design of such probes involves creating molecules that can interact with biological systems to validate biomarkers or elucidate metabolic pathways. nih.gov Spiroether motifs are valuable in this context because their unique three-dimensional structures can improve bioavailability and metabolic stability. researchgate.net For example, spirocyclic ethers have been incorporated into nucleoside analogues to act as inhibitors of the HCV NS5B polymerase, demonstrating their utility in creating potent antiviral agents.
The development of pharmacological tools often requires the synthesis of novel, structurally complex molecules. beilstein-journals.org Spirocyclic systems like 7-oxa-2-azaspiro[3.5]nonane, an analogue of the scaffold in this compound, have been synthesized and functionalized for use in drug discovery, serving as bioisosteres for common fragments like piperidine (B6355638). univ.kiev.uauniv.kiev.ua These efforts demonstrate the modularity and utility of spiro[3.5]nonane-based systems in creating diverse molecular probes.
The table below presents examples of spirocyclic ethers and related structures that have been designed or synthesized for applications in medicinal chemistry and drug discovery.
| Compound Class/Example | Application/Significance | Key Structural Feature |
| Spirocyclic Cp-THF-derived P2-ligands | HIV-1 Protease Inhibition | Spirocyclic ether nih.gov |
| 7-Oxa-2-azaspiro[3.5]nonane derivatives | Bioisosteres for drug design | Spiro[3.5]nonane ether univ.kiev.uauniv.kiev.ua |
| 2'-spiro-oxetane ribonucleosides | HCV NS5B Polymerase Inhibition | Spirocyclic ether nih.gov |
| Spiro[benzofuran-2,3'-pyrrolidine]-diones | Novel molecular probes for screening | Spirocyclic ether-containing product beilstein-journals.org |
Future Directions and Research Perspectives in 5,8 Dioxaspiro 3.5 Nonan 9 One Chemistry
Development of Novel and Sustainable Synthetic Routes to Spiro[3.5]nonanes
The synthesis of spirocyclic systems, particularly those containing strained four-membered rings, remains a significant challenge in organic chemistry. Future research will undoubtedly focus on developing more efficient, sustainable, and stereoselective methods to access the 5,8-dioxaspiro[3.5]nonane framework.
One promising, albeit underexplored, avenue is the use of photochemical cyclizations. For instance, a related compound, 5,8-Dioxaspiro[3.5]nonane, has been synthesized through the photochemical cyclization of a dione (B5365651) with an alkene. google.com This suggests that a similar strategy, perhaps employing a suitably functionalized precursor, could be adapted for the synthesis of 5,8-Dioxaspiro[3.5]nonan-9-one. Such methods often proceed under mild conditions and can offer unique regio- and stereochemical outcomes.
Another area of potential development is the application of modern catalytic methods. For example, the synthesis of related 2-azaspiro[3.5]nonane derivatives has been achieved through multi-step sequences involving cyclization reactions. nih.gov Future work could explore the use of transition-metal catalysis or organocatalysis to construct the spiro[3.5]nonane skeleton in a more convergent and atom-economical fashion. The development of enantioselective methods would be particularly valuable, given the importance of stereochemistry in bioactive molecules. beilstein-journals.org
Sustainable approaches could involve the use of readily available starting materials and environmentally benign reagents and solvents. Researchers are increasingly looking for synthetic pathways that minimize waste and avoid the use of toxic heavy metals. acs.org The development of such "green" syntheses for this compound and its derivatives will be a key focus of future research.
| Synthetic Strategy | Potential Advantages | Related Examples |
| Photochemical Cyclization | Mild reaction conditions, unique stereochemical outcomes | Synthesis of 5,8-Dioxaspiro[3.5]nonane google.com |
| Catalytic Methods | High efficiency, stereoselectivity, atom economy | Synthesis of 2-azaspiro[3.5]nonane derivatives nih.gov |
| Sustainable Synthesis | Reduced waste, use of benign reagents | General trend in modern organic synthesis acs.org |
Exploration of Untapped Reactivity Pathways for Diversification
The reactivity of this compound is largely unexplored, but its structure suggests several potential pathways for chemical modification. The presence of a ketone functional group, a strained cyclobutane (B1203170) ring, and a dioxane moiety provides multiple sites for chemical transformation.
The ketone at the 9-position is an obvious handle for a wide range of classical carbonyl chemistry. This includes reductions to the corresponding alcohol, nucleophilic additions with organometallic reagents, and condensations to form imines or enamines. The resulting functionalized products could serve as building blocks for more complex molecules.
The spiroketal functionality itself can exhibit interesting reactivity. Spiroketals are known to undergo ring-opening and ring-expansion reactions under certain conditions. orgsyn.org For example, the treatment of spiroketals with acid can lead to equilibration with isomeric forms or cleavage to the corresponding dihydroxy ketone. The study of such reactions for this compound could reveal novel rearrangement pathways and provide access to new molecular scaffolds.
The strained cyclobutane ring may also participate in unique chemical transformations. Ring-opening reactions of cyclobutanes can be promoted by transition metals or under thermal or photochemical conditions, leading to the formation of linear or larger cyclic structures. Investigating the reactivity of the cyclobutane portion of this compound could lead to the discovery of novel skeletal rearrangements.
| Reactive Site | Potential Transformations | Expected Products |
| Ketone (C9) | Reduction, nucleophilic addition, condensation | Alcohols, tertiary alcohols, imines/enamines |
| Spiroketal | Acid-catalyzed ring-opening/rearrangement | Dihydroxy ketones, isomeric spiroketals |
| Cyclobutane Ring | Ring-opening reactions | Linear or larger cyclic compounds |
Advanced Computational Modeling for Structure-Activity and Structure-Property Relationships
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations, for instance, can be used to determine the molecule's three-dimensional structure, conformational preferences, and electronic properties. cnr.itrsc.org Such studies can provide valuable insights into the molecule's stability and potential reactivity.
For example, computational modeling can be used to predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of new reactions. It can also be used to calculate the energies of different stereoisomers and conformers, which is crucial for understanding the molecule's behavior in biological systems. rsc.org
Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed for derivatives of this compound. nih.gov These models use computational descriptors to correlate a molecule's structure with its biological activity or physical properties. By building a library of virtual derivatives and predicting their properties, researchers can identify promising candidates for synthesis and testing, thereby accelerating the discovery of new functional molecules.
| Computational Method | Application to this compound | Potential Insights |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis | 3D structure, conformational preferences, reactivity prediction cnr.itrsc.org |
| QSAR/QSPR Modeling | Prediction of biological activity and physical properties | Identification of promising derivatives for synthesis nih.gov |
Integration into Supramolecular Chemistry and Nanoscience Research
The rigid and three-dimensional structure of the spiro[3.5]nonane framework makes it an attractive building block for supramolecular chemistry and nanoscience. rsc.orgmdpi.com Spirocyclic scaffolds can be used to create well-defined molecular architectures with specific shapes and functionalities.
In nanoscience, spiro-functionalized molecules can be used to modify the surface of nanoparticles, imparting new properties to the nanomaterials. oregonstate.edumdpi.com For example, attaching derivatives of this compound to gold or silver nanoparticles could influence their self-assembly behavior and their interactions with biological systems. frontiersin.orgrsc.org The unique spirocyclic structure could also be incorporated into the design of novel polymers and materials with interesting optical or electronic properties.
The exploration of this compound in these advanced fields is still in its infancy. However, the inherent properties of its spirocyclic framework suggest that it holds significant promise as a versatile building block for the construction of novel supramolecular assemblies and functional nanomaterials.
Q & A
Basic Research Questions
Q. What are the key structural features of 5,8-Dioxaspiro[3.5]nonan-9-one, and how can they be experimentally characterized?
- Structural Features : The compound contains a spirocyclic core with two oxygen atoms (5,8-dioxa) and a ketone group at position 8. The spiro junction at position 3.5 creates a rigid bicyclic framework, influencing its stereoelectronic properties .
- Characterization Methods :
- Mass Spectrometry (MS) : Utilize predicted collision cross-section (CCS) values for adducts (e.g., [M+H]⁺ CCS = 131.3 Ų) to validate identity via ion mobility spectrometry .
- Nuclear Magnetic Resonance (NMR) : Analyze coupling patterns to confirm spirocyclic geometry and substituent positions.
- Infrared (IR) Spectroscopy : Identify the ketone group (C=O stretch ~1700 cm⁻¹) and ether linkages .
Q. What synthetic routes are reported for this compound?
- Methodology :
- Core Formation : Cyclization of a diol precursor with a ketone moiety under acidic or oxidative conditions. For example, base-mediated cyclization of 1,3-diols with a ketone intermediate can yield the spirocyclic structure .
- Functionalization : Post-synthetic modifications, such as oxidation or reduction of the ketone group, require controlled conditions to preserve the spirocyclic integrity .
Advanced Research Questions
Q. How does the spirocyclic architecture of this compound influence its reactivity compared to non-spiro analogs?
- Comparative Analysis :
| Compound | Key Feature | Reactivity Impact |
|---|---|---|
| Non-spiro diketone | Flexible backbone | Higher conformational freedom |
| This compound | Rigid spiro core | Restricted rotation enhances stereoselectivity in reactions . |
- Mechanistic Insight : The spiro structure reduces entropy during transition states, favoring regioselective nucleophilic attacks at the ketone group .
Q. What computational strategies are used to predict collision cross-section (CCS) values for mass spectrometric identification?
- Methodology :
- Software Tools : Employ trajectory method calculations (e.g., MOBCAL) to model ion mobility, incorporating molecular dynamics simulations for adduct-specific CCS predictions .
- Validation : Compare experimental CCS values (e.g., [M+Na]⁺ = 136.7 Ų) with theoretical predictions to refine force field parameters .
Q. How do structural modifications (e.g., methyl substitution) alter the biological activity of spirocyclic compounds like this compound?
- Case Study : Methylation at position 9 in analogs (e.g., 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane) increases binding affinity to enzymatic targets due to enhanced hydrophobic interactions .
- Experimental Design :
- Synthesize methylated derivatives.
- Perform competitive binding assays (e.g., fluorescence polarization) to quantify affinity changes.
- Use molecular docking to map steric effects .
Q. How can researchers resolve contradictions in reported synthetic yields for spirocyclic compounds?
- Troubleshooting Framework :
- Variable Control : Replicate reactions under strict anhydrous conditions to exclude moisture-induced side reactions.
- Analytical Cross-Check : Combine HPLC purity analysis with CCS-validated MS to confirm product identity and quantify impurities .
- Catalyst Screening : Test alternative catalysts (e.g., BF₃·OEt₂ vs. TsOH) to optimize cyclization efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
